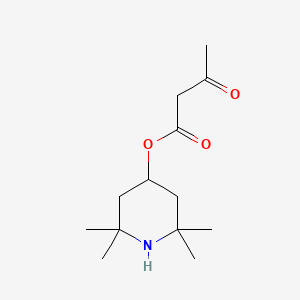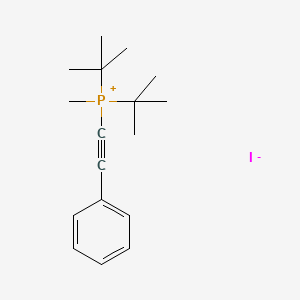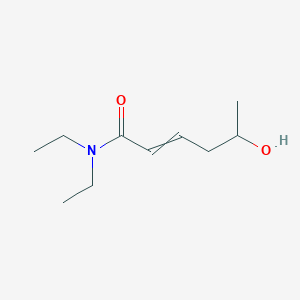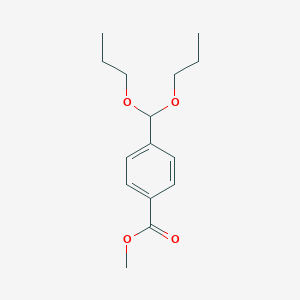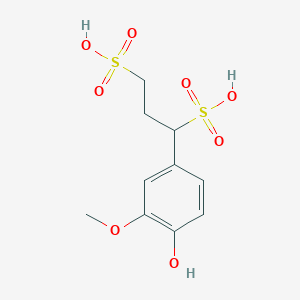
1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid is an organic compound characterized by the presence of hydroxy, methoxy, and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid typically involves the sulfonation of 1-(4-Hydroxy-3-methoxyphenyl)propane. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of sulfonic acid groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and various sulfonate esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonic acid groups can enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
Uniqueness
1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid is unique due to the presence of two sulfonic acid groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
Properties
CAS No. |
65113-62-4 |
|---|---|
Molecular Formula |
C10H14O8S2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)propane-1,3-disulfonic acid |
InChI |
InChI=1S/C10H14O8S2/c1-18-9-6-7(2-3-8(9)11)10(20(15,16)17)4-5-19(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14)(H,15,16,17) |
InChI Key |
PQAHGFGYULZMEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CCS(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


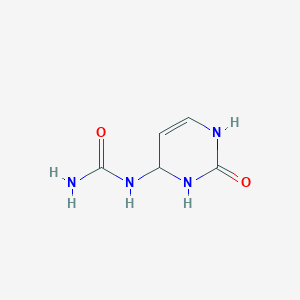

![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
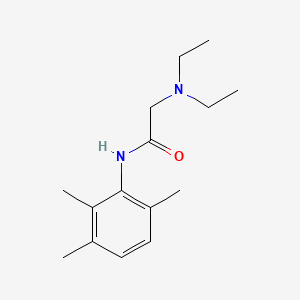
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
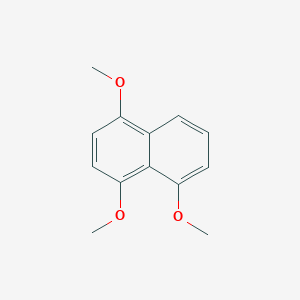
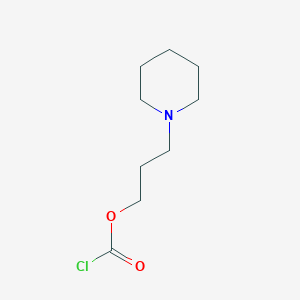
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
